

Application Notes and Protocols: 3,4-o-Isopropylidene-shikimic Acid in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *3,4-o-Isopropylidene-shikimic acid*

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Introduction

3,4-o-Isopropylidene-shikimic acid is a pivotal intermediate in pharmaceutical synthesis, primarily recognized for its role in the production of the antiviral drug Oseltamivir (Tamiflu®).^[1] ^[2]^[3] As a derivative of shikimic acid, a natural product extracted from plants like Chinese star anise (*Illicium verum*), its strategic use as a chiral building block is of significant interest in medicinal chemistry.^[4]^[5]^[6] The isopropylidene group serves as a protective moiety for the cis-diol at the 3 and 4 positions of the shikimic acid backbone, preventing unwanted side reactions and enabling regioselective functionalization at other positions of the molecule.^[2] This application note provides detailed protocols for the synthesis of **3,4-o-Isopropylidene-shikimic acid** and its subsequent application in pharmaceutical synthesis, supported by quantitative data and workflow diagrams.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3,4-o-Isopropylidene-shikimic acid** is essential for its effective use in synthesis. Key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ O ₅	[2]
Molecular Weight	214.22 g/mol	[1]
Appearance	Solid, powder	[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone	[1]
Storage Temperature	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	
IUPAC Name	(3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid	
CAS Number	183075-03-8	[2]

Synthesis of 3,4-o-Isopropylidene-shikimic Acid

The protection of the 3,4-diol of shikimic acid as an isopropylidene acetal is a critical first step in many synthetic routes. Below is a typical experimental protocol.

Experimental Protocol: Isopropylidene Protection of Shikimic Acid

Objective: To synthesize **3,4-o-Isopropylidene-shikimic acid** from (-)-shikimic acid.

Materials:

- (-)-Shikimic acid
- 2,2-Dimethoxypropane
- Acetone

- p-Toluenesulfonic acid monohydrate (p-TsOH)
- Anhydrous Sodium Sulfate
- Ethyl acetate
- Hexane
- Dichloromethane

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Glass funnel and filter paper

Procedure:

- To a suspension of (-)-shikimic acid (1 equivalent) in acetone, add 2,2-dimethoxypropane (2.5 equivalents).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
- Once the reaction is complete, quench the reaction by adding a small amount of triethylamine or saturated sodium bicarbonate solution.
- Remove the acetone in vacuo.

- Dissolve the residue in ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to afford **3,4-o-Isopropylidene-shikimic acid** as a white solid.

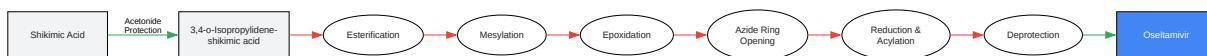
Expected Yield: 85-95%

Application in Pharmaceutical Synthesis

Synthesis of Oseltamivir (Tamiflu®)

The most prominent application of **3,4-o-Isopropylidene-shikimic acid** is as a key chiral precursor in the industrial synthesis of the anti-influenza drug, Oseltamivir.^{[2][3]} The isopropylidene protecting group allows for selective manipulation of the C5 hydroxyl group and the C1 carboxyl group.

The overall synthetic workflow from shikimic acid to Oseltamivir is outlined in the diagram below.



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Caption: Synthetic workflow for Oseltamivir from Shikimic Acid.

Synthesis of Cytotoxic 6-Aza-Analogues of Angucyclinones

Recent research has explored the use of shikimic acid derivatives as chiral building blocks for the synthesis of novel cytotoxic compounds. One such example is the synthesis of 6-aza-analogues of angucyclinones, which have potential as anticancer agents.^{[7][8]} The synthesis

begins with a protected form of shikimic acid, where the isopropylidene group plays a crucial role in directing the synthetic pathway.

The logical relationship for the initial steps of this synthesis is depicted below.



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Caption: Initial steps in the synthesis of 6-aza-angucyclinone analogues.

Summary of Quantitative Data

The following table summarizes key quantitative data from the synthesis of Oseltamivir starting from shikimic acid, highlighting the efficiency of various synthetic routes.

Parameter	Roche Synthesis (Karpf/Trussardi)	Short and Practical Synthesis	Reference(s)
Starting Material	(-)-Shikimic Acid	(-)-Shikimic Acid	[9]
Number of Steps	~11	8	[9]
Overall Yield	17-22%	47%	[9]
Key Protecting Group	Pentylidene Acetal	Not explicitly stated for this route, but isopropylidene is common	[9]
Final Product Purity	>99%	High Purity	[9]

Conclusion

3,4-o-Isopropylidene-shikimic acid is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its primary application in the production of Oseltamivir underscores

its importance in antiviral drug development. The straightforward and high-yielding protocol for its synthesis from shikimic acid makes it an accessible building block for medicinal chemists. Furthermore, emerging research into its use for synthesizing novel anticancer agents suggests that the full potential of this chiral precursor is yet to be completely explored, opening new avenues for the development of complex and biologically active molecules.^{[7][8]} The inherent chirality and multiple functional groups of the shikimic acid backbone, when selectively protected, offer a powerful platform for asymmetric synthesis.

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